
3A,16A-Apovincaminic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3A,16A-Apovincaminic acid ethyl ester involves several steps. Initially, vincamine is extracted from the small periwinkle plant (Vinca minor). This vincamine is then dehydrated to form apovincamine, which is subsequently hydrolyzed to produce apovincaminic acid . The final step involves the esterification of apovincaminic acid with ethanol in the presence of potassium hydroxide and bromine ethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3A,16A-Apovincaminic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the molecule, potentially affecting its pharmacological properties.
Reduction: Reduction reactions can modify the compound’s structure, leading to different derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . These reactions typically occur under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Wissenschaftliche Forschungsanwendungen
3A,16A-Apovincaminic acid ethyl ester has a wide range of scientific research applications:
Wirkmechanismus
3A,16A-Apovincaminic acid ethyl ester exerts its effects primarily through vasodilation of brain arteries. It enhances cerebral blood flow by inhibiting the activity of calcium-dependent phosphodiesterase, leading to increased levels of cyclic adenosine monophosphate (cAMP). This relaxation of vascular smooth muscles improves oxygen and glucose supply to the brain . Additionally, the compound promotes the deformation of red blood cells, reduces blood viscosity, and inhibits platelet aggregation, further enhancing cerebral circulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vincamine: The parent compound from which 3A,16A-Apovincaminic acid ethyl ester is derived.
Vinpocetine: Another vincamine derivative with similar vasodilatory effects.
Eburnamine: A related compound with distinct metabolic pathways.
Uniqueness
This compound is unique due to its specific mechanism of action and its enhanced ability to improve cerebral blood flow compared to its parent compound, vincamine . Its selective vasodilatory effects on brain arteries make it particularly valuable in treating neurological conditions .
Eigenschaften
Molekularformel |
C22H26N2O2 |
|---|---|
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
ethyl (15S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate |
InChI |
InChI=1S/C22H26N2O2/c1-3-22-11-7-12-23-13-10-16-15-8-5-6-9-17(15)24(19(16)20(22)23)18(14-22)21(25)26-4-2/h5-6,8-9,14,20H,3-4,7,10-13H2,1-2H3/t20?,22-/m0/s1 |
InChI-Schlüssel |
DDNCQMVWWZOMLN-IAXKEJLGSA-N |
Isomerische SMILES |
CC[C@@]12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC |
Kanonische SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Prop-2-en-1-yl)oxy]phenyl 4-methoxybenzoate](/img/structure/B14071115.png)
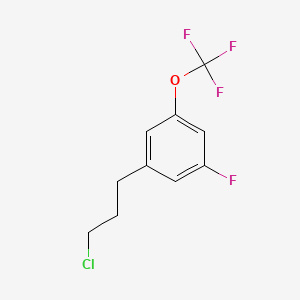
![(6E)-6-(Ethylimino)-4-methyl-3-[2-(pyridin-2-yl)hydrazinyl]cyclohexa-2,4-dien-1-one](/img/structure/B14071137.png)
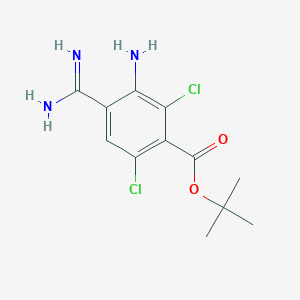
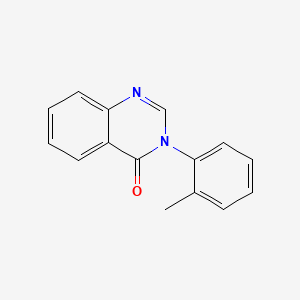
![16-bromo-3,3,13,13-tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene-6-carbaldehyde](/img/structure/B14071155.png)
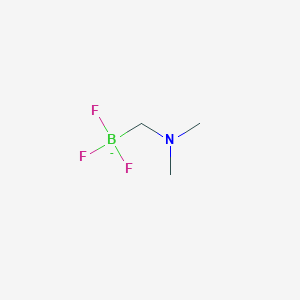
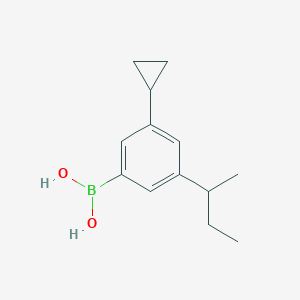
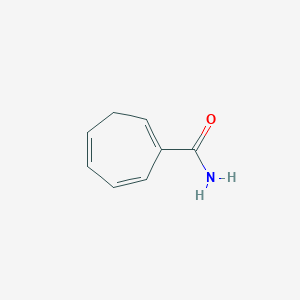

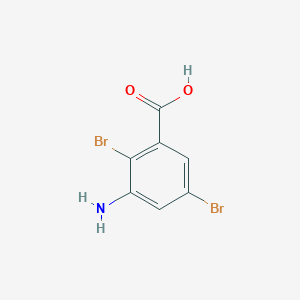
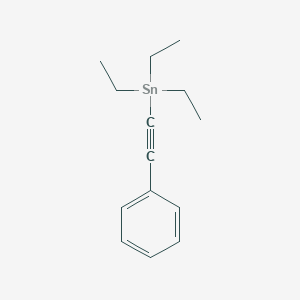
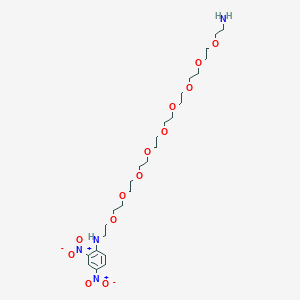
![Benzyl (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B14071206.png)
